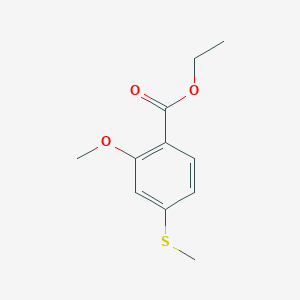

Ethyl 2-methoxy-4-(methylthio)benzoate

Description

Significance of Methylthio- and Methoxy-Substituted Benzoate (B1203000) Esters in Chemical Research

The presence of both a methylthio (-SCH₃) and a methoxy (B1213986) (-OCH₃) group on a benzoate ester framework is of significant interest to synthetic and medicinal chemists. The methoxy group is a common feature in many natural products and approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov Its position on the aromatic ring can have a pronounced effect on the molecule's electronic properties and biological activity. wikipedia.orgnih.gov For instance, a methoxy group at the ortho or meta position can accelerate the clearance of certain radiotracers from the liver. nih.gov

The methylthio group, while less common than the methoxy group, is also a critical substituent in various bioactive compounds. The replacement of other functional groups, such as a chlorine atom, with a methylthio group has been shown to maintain or even enhance biological activity in certain contexts. For example, in derivatives of the antidepressant tianeptine, replacing a chlorine substituent with a methylthio group resulted in similar or increased opioid receptor activity. wikipedia.org The sulfur atom in the methylthio group also offers a site for potential further chemical modification, such as oxidation to a sulfoxide (B87167) or sulfone, which can dramatically alter the compound's properties.

Overview of Aromatic Carboxylic Acid Esters in Chemical Synthesis and Biological Studies

Aromatic carboxylic acid esters are a cornerstone of organic chemistry. researchgate.net They are widely used as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. mdpi.com The ester functional group itself is a key component in many bioactive compounds and can be modified to tune properties such as solubility and bioavailability. nih.gov The synthesis of aromatic esters can be achieved through various methods, including Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, and the reaction of acid chlorides with alcohols. mdpi.com

In biological studies, aromatic esters are investigated for a wide range of potential activities. Their structural diversity allows for the fine-tuning of interactions with biological targets. For example, esters of 4-[(aminosulfonyl)oxy]benzoate have been designed as highly potent inhibitors of estrone (B1671321) sulfatase. nih.gov Furthermore, the introduction of an ester group to certain aromatic systems can enhance their photoluminescence properties, making them valuable in materials science. researchgate.net

Rationale for Investigating Ethyl 2-methoxy-4-(methylthio)benzoate

The specific substitution pattern of Ethyl 2-methoxy-4-(methylthio)benzoate provides a compelling rationale for its investigation. The combination of an electron-donating methoxy group and a potentially oxidizable methylthio group on a benzoate ester core creates a unique electronic and steric environment. This arrangement could lead to novel reactivity or specific interactions with biological targets.

Research into this compound could aim to:

Explore its potential as a building block in the synthesis of more complex heterocyclic compounds, such as benzothiazoles, which are known to possess a range of biological activities. researchgate.netrjptonline.orgorganic-chemistry.orgmdpi.comnih.gov

Investigate the combined electronic and steric effects of the methoxy and methylthio groups on the reactivity of the benzoate ester.

Evaluate its potential in biological screening programs, given the known bioactivity of related methoxy- and methylthio-substituted aromatic compounds.

While specific research on Ethyl 2-methoxy-4-(methylthio)benzoate is not widely documented, its structural motifs suggest it is a compound of interest for further chemical exploration.

Chemical Data for Ethyl 2-methoxy-4-(methylthio)benzoate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃S | uni.lu |

| Molecular Weight | 226.29 g/mol | sigmaaldrich.com |

| CAS Number | 288154-98-3 | sigmaaldrich.com |

| Monoisotopic Mass | 226.06636 Da | uni.lu |

| Predicted XlogP | 2.6 | uni.lu |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)SC)OC | uni.lu |

| InChI | InChI=1S/C11H14O3S/c1-4-14-11(12)9-6-5-8(15-3)7-10(9)13-2/h5-7H,4H2,1-3H3 | uni.lu |

| InChIKey | RLAOLSFGNWRDJW-UHFFFAOYSA-N | uni.lu |

Structure

3D Structure

Propriétés

Numéro CAS |

288154-98-3 |

|---|---|

Formule moléculaire |

C11H14O3S |

Poids moléculaire |

226.29 g/mol |

Nom IUPAC |

ethyl 2-methoxy-4-methylsulfanylbenzoate |

InChI |

InChI=1S/C11H14O3S/c1-4-14-11(12)9-6-5-8(15-3)7-10(9)13-2/h5-7H,4H2,1-3H3 |

Clé InChI |

RLAOLSFGNWRDJW-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(C=C(C=C1)SC)OC |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 Methoxy 4 Methylthio Benzoate

Strategies for the Esterification of Benzoic Acid Derivatives

The formation of the ethyl ester group is a critical step in the synthesis of Ethyl 2-methoxy-4-(methylthio)benzoate. This is typically achieved through the esterification of the corresponding carboxylic acid precursor, 2-methoxy-4-(methylthio)benzoic acid.

Direct esterification, most notably the Fischer esterification, is a common and straightforward method for converting carboxylic acids to esters. quora.comscribd.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of alcohol, in this case, ethanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). quora.comscribd.com The reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used as the solvent to ensure it is in large excess. scribd.com

For the synthesis of Ethyl 2-methoxy-4-(methylthio)benzoate, the precursor 2-methoxy-4-(methylthio)benzoic acid would be refluxed in ethanol with a catalytic amount of sulfuric acid. The reaction progress can be monitored using techniques like thin-layer chromatography. quora.com Upon completion, the excess ethanol is typically removed by distillation, and the crude ethyl benzoate (B1203000) derivative is purified, often by vacuum distillation. quora.com Microwave heating has also been explored as an effective method to accelerate the synthesis of ethyl benzoate, with optimized conditions leading to high yields in shorter reaction times. cibtech.org

| Reaction | Reactants | Catalyst | Key Conditions | Typical Yield |

| Fischer Esterification | 2-methoxy-4-(methylthio)benzoic acid, Ethanol | Sulfuric Acid (H₂SO₄) | Reflux | High |

Transesterification is another valuable method for the synthesis of benzoate esters. This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For instance, if methyl 2-methoxy-4-(methylthio)benzoate were more readily available, it could be converted to the corresponding ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst. Acid catalysts, such as p-toluenesulfonic acid, are commonly employed for this transformation. The reaction is driven to completion by removing the lower-boiling alcohol (methanol in this case) from the reaction mixture.

Introduction of Methoxy (B1213986) Substituents in Benzoate Architectures

The methoxy group (-OCH₃) is an important feature of the target molecule. There are several established methods for introducing a methoxy group onto a benzene (B151609) ring. wikipedia.org The choice of method often depends on the nature of the starting material and the other functional groups present.

One common approach is the methylation of a corresponding phenol (a hydroxy-substituted benzoate). wikipedia.org For example, if a precursor such as ethyl 2-hydroxy-4-(methylthio)benzoate were available, the hydroxyl group could be converted to a methoxy group via a Williamson ether synthesis. This involves deprotonating the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate.

Alternatively, the methoxy group can be introduced through the methoxylation of an aryl halide. wikipedia.org This typically involves a copper-catalyzed reaction between an aryl halide (e.g., a bromo- or iodo-substituted benzoate) and a methoxide source, such as sodium methoxide. google.comgoogle.com Recent advancements have focused on developing milder reaction conditions and more efficient catalytic systems to improve the scope and functional group tolerance of this transformation. google.comnih.gov

| Method | Starting Material | Reagents | Catalyst |

| Williamson Ether Synthesis | Phenol derivative | Methylating agent (e.g., CH₃I), Base | None |

| Methoxylation of Aryl Halide | Aryl halide derivative | Methoxide source (e.g., NaOCH₃) | Copper salt (e.g., CuI) google.comgoogle.com |

Incorporation of Methylthio Groups into Aromatic Rings

The introduction of the methylthio (-SCH₃) group is a key step in building the final structure. This can be achieved through various synthetic strategies, including thiolation reactions and the alkylation of thiophenols.

Thiolation involves the direct introduction of a sulfur-containing functional group onto an aromatic ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction. acsgcipr.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. acsgcipr.org An aryl halide precursor, such as ethyl 4-chloro-2-methoxybenzoate, could be reacted with a methylthiolate salt (e.g., sodium methylthiolate, NaSCH₃) to displace the halide and form the desired methylthio ether. acsgcipr.org The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO. acsgcipr.org

Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for forming carbon-sulfur bonds. tsinghua.edu.cn For instance, a palladium or copper catalyst can be used to couple an aryl halide or triflate with a source of the methylthio group, such as dimethyl disulfide or methanethiol. organic-chemistry.org These methods often offer milder reaction conditions and greater functional group compatibility compared to traditional SNAr reactions. tsinghua.edu.cnorganic-chemistry.org

| Reaction Type | Aryl Substrate | Sulfur Source | Key Conditions |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide | Sodium methylthiolate | Polar aprotic solvent |

| Metal-Catalyzed Cross-Coupling | Aryl Halide/Triflate | Dimethyl disulfide or Methanethiol | Palladium or Copper catalyst |

An alternative approach involves the formation of a thiophenol intermediate, which is then alkylated to introduce the methyl group. For example, a precursor such as ethyl 4-amino-2-methoxybenzoate could be converted to a diazonium salt, which is then reacted with a sulfur-containing reagent to yield ethyl 2-methoxy-4-mercaptobenzoate (a thiophenol).

The subsequent alkylation of this thiophenol is a straightforward and high-yielding reaction. tandfonline.com The thiophenol is treated with a base, such as potassium carbonate or sodium hydroxide, to generate the more nucleophilic thiophenolate anion. tandfonline.com This anion then readily reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, in a nucleophilic substitution reaction to afford the final product, Ethyl 2-methoxy-4-(methylthio)benzoate. tandfonline.com This reaction is generally chemoselective for the sulfur atom, even in the presence of other nucleophilic sites. tandfonline.com

Multi-Component Reaction Systems for Substituted Benzoate Synthesis

Multi-component reactions (MCRs) represent a powerful strategy in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. These reactions are highly valued for their efficiency, atom economy, and the ability to rapidly generate molecular diversity. In the context of substituted benzoate synthesis, MCRs can provide a convergent and streamlined approach to complex aromatic esters.

While a specific multi-component reaction for the direct synthesis of Ethyl 2-methoxy-4-(methylthio)benzoate is not prominently documented, the principles of MCRs can be applied to construct similarly substituted aromatic systems. For instance, reactions involving the palladium-catalyzed carbonylation of an appropriately substituted aryl halide in the presence of an alcohol and other coupling partners can, in principle, assemble the benzoate scaffold in a single operation. However, the more practical and commonly employed route to Ethyl 2-methoxy-4-(methylthio)benzoate is the esterification of its corresponding carboxylic acid, 2-methoxy-4-(methylthio)benzoic acid, which itself can be synthesized via multi-step sequences. researchgate.net

Optimization of Reaction Conditions for Ethyl 2-methoxy-4-(methylthio)benzoate Synthesis

The most direct and established method for the synthesis of Ethyl 2-methoxy-4-(methylthio)benzoate is the Fischer-Speier esterification of 2-methoxy-4-(methylthio)benzoic acid with ethanol. libretexts.org This reaction is an acid-catalyzed equilibrium process, and its efficiency is highly dependent on the optimization of several key parameters, including the choice of catalyst, solvent, and temperature. libretexts.orgstudylib.net

The selection of an appropriate catalyst is crucial for achieving high yields in the esterification of benzoic acids. A variety of catalytic systems, ranging from traditional mineral acids to modern solid-acid catalysts, have been employed for this purpose.

Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) is a classic and highly effective catalyst for Fischer esterification. studylib.netmasterorganicchemistry.com It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Solid Acid Catalysts: To circumvent issues associated with the corrosive nature and difficult separation of mineral acids, heterogeneous solid acid catalysts have been developed. Modified Montmorillonite K10 clay, activated with orthophosphoric acid, has been shown to be an efficient catalyst for the esterification of substituted benzoic acids under solvent-free conditions. epa.gov

Lewis Acids: Zirconium-based catalysts, such as certain zirconocene complexes, have been identified as effective, moisture-tolerant Lewis acid catalysts for esterification. mdpi.com These catalysts can activate the carboxylic acid towards nucleophilic attack by the alcohol. mdpi.com

| Catalyst Type | Example(s) | Role in Reaction |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com |

| Solid Acid Catalyst | Phosphoric Acid modified Montmorillonite K10 | Provides acidic sites for catalysis while allowing for easy separation from the reaction mixture. epa.gov |

| Lewis Acid | Zirconium-based catalysts | Coordinates to the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack. mdpi.com |

In Fischer esterification, the alcohol reactant is often used in a large excess, allowing it to also function as the solvent. libretexts.org This approach serves a dual purpose: it ensures a high concentration of the nucleophile and, according to Le Châtelier's principle, shifts the reaction equilibrium towards the formation of the ester product by providing a large excess of one of the reactants. studylib.net For the synthesis of Ethyl 2-methoxy-4-(methylthio)benzoate, using an excess of ethanol as the solvent is a standard and effective strategy. libretexts.org

Solvent-free conditions are also a viable option, particularly when using solid acid catalysts like modified Montmorillonite K10. epa.gov This approach is environmentally advantageous as it reduces solvent waste. In such cases, the reaction is typically carried out by heating a mixture of the carboxylic acid, the alcohol, and the catalyst. epa.gov

Temperature is a critical parameter in esterification reactions. Generally, increasing the reaction temperature increases the reaction rate. Fischer esterification is typically conducted at the reflux temperature of the alcohol being used. epa.gov For the synthesis of Ethyl 2-methoxy-4-(methylthio)benzoate using ethanol, this would correspond to the boiling point of ethanol (78 °C).

Modern techniques such as sealed-vessel microwave-assisted organic synthesis (MAOS) offer enhanced control over reaction conditions. libretexts.org By conducting the reaction in a sealed vessel, the temperature can be raised above the normal boiling point of the solvent, which can significantly accelerate the reaction and improve yields. libretexts.org This method provides an efficient way to optimize the synthesis of substituted benzoates, allowing for systematic variation of temperature and reaction time to achieve the desired outcome. libretexts.org

Purification and Isolation Techniques for Ethyl 2-methoxy-4-(methylthio)benzoate

Following the esterification reaction, a systematic purification and isolation procedure is necessary to obtain the pure Ethyl 2-methoxy-4-(methylthio)benzoate. A typical work-up for a Fischer esterification involves several steps to remove the catalyst, unreacted starting materials, and byproducts. studylib.net

Neutralization and Removal of Acid Catalyst: The reaction mixture is first cooled and then typically poured into water. A weak base, such as a 5% sodium bicarbonate solution, is added to neutralize the strong acid catalyst (e.g., sulfuric acid) and any unreacted 2-methoxy-4-(methylthio)benzoic acid. studylib.net This converts the carboxylic acid into its water-soluble sodium salt.

Extraction: The ester is then extracted from the aqueous mixture using a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. studylib.net The desired ester will preferentially dissolve in the organic layer, which is then separated from the aqueous layer.

Washing and Drying: The organic layer is washed with water and then with a saturated brine solution to remove any remaining water-soluble impurities. The organic layer is subsequently dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Solvent Removal and Final Purification: The drying agent is removed by filtration, and the organic solvent is evaporated, often using a rotary evaporator, to yield the crude ester. quora.com Final purification of the Ethyl 2-methoxy-4-(methylthio)benzoate, which is expected to be a liquid, would typically be achieved by distillation, potentially under reduced pressure to prevent decomposition at high temperatures. quora.com

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Methoxy 4 Methylthio Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) Analysis of Ethyl 2-methoxy-4-(methylthio)benzoate and Analogues

The ¹H NMR spectrum of ethyl 2-methoxy-4-(methylthio)benzoate provides distinct signals corresponding to each type of proton in the molecule. The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. The ethyl ester group gives rise to a characteristic quartet and triplet pattern, while the methoxy (B1213986) and methylthio groups each produce a singlet.

For comparison, the ¹H NMR spectra of analogous compounds such as ethyl 2-methoxybenzoate (B1232891) and methyl 4-(methylthio)benzoate are valuable. In ethyl 2-methoxybenzoate, the spectrum shows signals for the ethyl group and the methoxy group, alongside a more complex pattern for the four aromatic protons. rsc.org In methyl 4-(methylthio)benzoate, the spectrum is characterized by singlets for the methyl ester and methylthio groups, and two doublets for the symmetrically substituted aromatic protons. rsc.org

Table 1: ¹H NMR Chemical Shift Values (δ, ppm) for Ethyl 2-methoxy-4-(methylthio)benzoate and Analogues in CDCl₃

| Proton Assignment | Ethyl 2-methoxy-4-(methylthio)benzoate | Ethyl 2-methoxybenzoate rsc.org | Methyl 4-(methylthio)benzoate rsc.org |

|---|---|---|---|

| -OCH₂CH₃ (quartet) | ~4.37 | 4.37 | - |

| -OCH₂CH₃ (triplet) | ~1.39 | 1.39 | - |

| -OCH₃ (singlet) | ~3.90 | 3.90 | - |

| -SCH₃ (singlet) | ~2.51 | - | 2.51 |

| -COOCH₃ (singlet) | - | - | 3.89 |

| Aromatic Protons | ~6.96-7.80 | ~6.96-7.80 | 7.23 (d, J=8.6 Hz), 7.91 (d, J=8.6 Hz) |

Carbon-13 NMR (¹³C NMR) Analysis of Ethyl 2-methoxy-4-(methylthio)benzoate and Analogues

The ¹³C NMR spectrum of ethyl 2-methoxy-4-(methylthio)benzoate reveals the number of distinct carbon environments within the molecule. Each carbon atom, from the ethyl ester, the methoxy group, the methylthio group, and the aromatic ring, gives a separate signal.

Analysis of related compounds provides a framework for assigning these signals. For instance, the ¹³C NMR spectrum of ethyl benzoate (B1203000) shows characteristic peaks for the ethyl group and the aromatic carbons. rsc.org Similarly, data for methyl 4-(methylthio)benzoate shows signals for the methyl ester, methylthio, and aromatic carbons, with the para-substituted ring giving rise to four distinct aromatic signals. rsc.org

Table 2: ¹³C NMR Chemical Shift Values (δ, ppm) for Ethyl 2-methoxy-4-(methylthio)benzoate and Analogues in CDCl₃

| Carbon Assignment | Ethyl 2-methoxy-4-(methylthio)benzoate | Ethyl Benzoate rsc.org | Methyl 4-(methylthio)benzoate rsc.org |

|---|---|---|---|

| C=O | ~166.0 | 166.4 | 166.5 |

| -OCH₂CH₃ | ~61.0 | 60.8 | - |

| -OCH₃ | ~56.0 | - | - |

| -SCH₃ | ~15.0 | - | 14.7 |

| -OCH₂CH₃ | ~14.0 | 14.1 | - |

| -COOCH₃ | - | - | 51.8 |

| Aromatic Carbons | ~110-160 | 128.1, 128.8, 129.4, 130.4, 132.6 | 124.8, 126.3, 129.8, 145.3 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in ethyl 2-methoxy-4-(methylthio)benzoate, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show a cross-peak between the quartet of the ethyl group's methylene (B1212753) protons and the triplet of its methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would link the proton signal of the methoxy group to its corresponding carbon signal, and similarly for the methylthio and ethyl groups, as well as the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the placement of substituents on the aromatic ring. For example, correlations would be expected between the methoxy protons and the carbon atom at position 2 of the benzene ring, and between the aromatic protons and the carbonyl carbon of the ester group.

While specific 2D NMR data for ethyl 2-methoxy-4-(methylthio)benzoate were not found, the application of these techniques is a standard and powerful method for the complete structural elucidation of such molecules. chemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Vibrational Band Assignments for Key Functional Groups in Ethyl 2-methoxy-4-(methylthio)benzoate

The IR spectrum of ethyl 2-methoxy-4-(methylthio)benzoate will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Vibrational Frequencies for Ethyl 2-methoxy-4-(methylthio)benzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) uni.luchemicalbook.comrsc.org |

|---|---|---|

| C=O (Ester) | Stretching | ~1710 - 1730 |

| C-O (Ester) | Stretching | ~1250 - 1300 |

| C-O (Aromatic Ether) | Asymmetric Stretching | ~1250 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C-H (Aliphatic) | Stretching | ~2850 - 2980 |

| C-S | Stretching | ~600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like ethyl 2-methoxy-4-(methylthio)benzoate, the absorption bands are typically due to π to π* transitions within the benzene ring. The presence of auxochromes like the methoxy and methylthio groups, as well as the ester group, can influence the position and intensity of these absorption maxima (λ_max). While specific UV-Vis data for ethyl 2-methoxy-4-(methylthio)benzoate was not available in the search results, related benzoate derivatives show characteristic absorptions in the UV region. researchgate.net

Electronic Transitions and Absorption Maxima of Ethyl 2-methoxy-4-(methylthio)benzoate and Related Compounds

The electronic absorption spectrum of an organic molecule is dictated by the transitions of electrons from occupied molecular orbitals (like σ, π, and n) to unoccupied antibonding orbitals (σ* and π). wikipedia.org For aromatic esters such as Ethyl 2-methoxy-4-(methylthio)benzoate, the most significant transitions typically occur in the ultraviolet (UV) region and are of the π → π and n → π* types. wikipedia.org

The benzene ring and the carbonyl group (C=O) of the ester are the primary chromophores. The electronic properties of the substituents on the benzene ring—the ortho-methoxy (-OCH₃) group, the para-methylthio (-SCH₃) group, and the ethyl ester (-COOEt) group—profoundly influence the absorption maxima (λ_max).

Substituent Effects : Both the methoxy and methylthio groups are auxochromes with lone pairs of electrons (n orbitals) that can be delocalized into the aromatic π system. These are generally considered electron-donating groups, which tend to cause a bathochromic shift (shift to longer wavelengths) of the π → π* absorption bands of the benzene ring. mdpi.com The ethyl ester group is an electron-withdrawing group and can also influence the electronic transitions. The interplay of these groups determines the final spectral profile. For example, studies on substituted benzoates show that electron-donating groups like -NH₂ and -OCH₃ alter the electronic charge density and affect the absorption bands. researchgate.net In ethyl 4-aminobenzoate, the aminobenzoate fragment is responsible for its UV absorption. researchgate.net

Expected Absorption Bands : Benzene itself exhibits three π → π* transitions, with E-bands around 180 and 200 nm and a B-band near 255 nm. wikipedia.org In Ethyl 2-methoxy-4-(methylthio)benzoate, these bands are expected to be shifted. The primary π → π* transition, analogous to the benzene B-band, will likely appear at a wavelength significantly longer than 255 nm due to the combined electron-donating effects of the methoxy and methylthio groups extending the conjugation. A weaker n → π* transition, associated with the carbonyl group's non-bonding electrons, is also anticipated.

Mass Spectrometry (MS)

Fragmentation Patterns and Molecular Ion Analysis of Ethyl 2-methoxy-4-(methylthio)benzoate

Mass spectrometry provides crucial information about a molecule's structure through the analysis of its fragmentation patterns upon ionization. wikipedia.org For Ethyl 2-methoxy-4-(methylthio)benzoate (molar mass: 226.29 g/mol ), the molecular ion ([M]⁺•) is expected at an m/z (mass-to-charge ratio) of 226. uni.lu

The fragmentation of this molecule under Electron Ionization (EI) would likely follow established pathways for aromatic esters and thioethers. miamioh.eduacs.org

Key Predicted Fragmentation Pathways:

Loss of the Ethoxy Radical : A common fragmentation for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃, 45 u). This process leads to the formation of a stable acylium ion. pharmacy180.com For the title compound, this would result in a prominent peak at m/z 181 .

[C₁₁H₁₄O₃S]⁺• → [C₉H₉O₂S]⁺ + •OCH₂CH₃

Loss of Ethylene (B1197577) (McLafferty Rearrangement) : If applicable, a McLafferty rearrangement can occur in esters, involving the transfer of a gamma-hydrogen and elimination of a neutral alkene. For ethyl esters, this leads to the loss of ethylene (C₂H₄, 28 u) and the formation of a radical cation of the corresponding carboxylic acid. pharmacy180.com This would produce an ion at m/z 198 .

[C₁₁H₁₄O₃S]⁺• → [C₉H₁₀O₃S]⁺• + C₂H₄

Alpha-Cleavage at the Thioether : Thioethers commonly fragment via α-cleavage, which involves the loss of an alkyl radical from the sulfur atom. miamioh.edu Loss of the methyl radical (•CH₃, 15 u) from the methylthio group would yield an ion at m/z 211 .

[C₁₁H₁₄O₃S]⁺• → [C₁₀H₁₁O₃S]⁺ + •CH₃

Further Fragmentation : The primary fragment ions can undergo further dissociation. For example, the acylium ion at m/z 181 could lose carbon monoxide (CO, 28 u) to form an ion at m/z 153 .

[C₉H₉O₂S]⁺ → [C₈H₉OS]⁺ + CO

The table below summarizes the predicted major ions in the mass spectrum of Ethyl 2-methoxy-4-(methylthio)benzoate based on the fragmentation patterns of analogous compounds. pharmacy180.comnih.govlibretexts.org

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Neutral Loss | Mass of Loss (u) |

|---|---|---|---|

| 226 | [C₁₁H₁₄O₃S]⁺• (Molecular Ion) | - | - |

| 211 | [C₁₀H₁₁O₃S]⁺ | •CH₃ | 15 |

| 198 | [C₉H₁₀O₃S]⁺• | C₂H₄ | 28 |

| 181 | [C₉H₉O₂S]⁺ | •OCH₂CH₃ | 45 |

| 153 | [C₈H₉OS]⁺ | •OCH₂CH₃, CO | 45, 28 |

X-ray Crystallography of Ethyl 2-methoxy-4-(methylthio)benzoate and Analogues

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state crystal, including molecular conformation and intermolecular packing. While the specific crystal structure of Ethyl 2-methoxy-4-(methylthio)benzoate was not found, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics.

The solid-state conformation of Ethyl 2-methoxy-4-(methylthio)benzoate will be primarily influenced by the steric and electronic interactions between its substituents.

Orientation of the Ester Group : A key conformational feature in ortho-substituted benzoates is the dihedral angle between the plane of the aromatic ring and the ester group. researchgate.net In structures like ethyl 2,6-dimethoxybenzoate, the two ortho-methoxy groups force the ethyl ester substituent to adopt a conformation that is nearly orthogonal to the aromatic ring to minimize steric repulsion. A similar, though less pronounced, effect is expected for the title compound due to the single ortho-methoxy group. This twisting would reduce the resonance interaction between the carbonyl group and the aromatic ring. nih.gov

Conformation of Substituents : The methoxy and methylthio groups are also subject to specific orientations. The methyl group of the methoxy substituent typically lies close to the plane of the benzene ring to maximize p-orbital overlap. The conformation of the ethyl group within the ester and the methyl group of the thioether will adopt positions that minimize steric clashes with adjacent groups. Studies on various substituted benzoates reveal conformational flexibility, particularly in the ethyl ester group, which can adopt different torsion angles depending on the crystal packing forces. cdnsciencepub.com

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. nih.gov For Ethyl 2-methoxy-4-(methylthio)benzoate, the following interactions are expected to be significant in directing the crystal packing:

Hydrogen Bonding : While lacking strong hydrogen bond donors, the molecule contains several acceptor atoms (the two ester oxygens, the methoxy oxygen, and the sulfur atom). Weak C-H···O hydrogen bonds, involving aromatic or aliphatic C-H groups and the oxygen atoms, are highly probable and are commonly observed in the crystal packing of similar benzoate esters. nih.govresearchgate.net These interactions can link molecules into dimers, chains, or more complex three-dimensional networks.

Sulfur-Containing Interactions : The methylthio group can participate in specific intermolecular contacts. While sometimes considered weak, S···S interactions or C-H···S hydrogen bonds can play a role in stabilizing the crystal structure of sulfur-containing aromatic molecules. nih.gov The crystal packing will likely involve an arrangement that optimizes these varied and often subtle forces to achieve a state of minimum energy. researchgate.netnih.gov

Computational and Theoretical Investigations of Ethyl 2 Methoxy 4 Methylthio Benzoate

Density Functional Theory (DFT) Calculations for Ethyl 2-methoxy-4-(methylthio)benzoate

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for the study of electronic structures of many-body systems. Its balance of accuracy and computational cost makes it an ideal tool for investigating molecules of moderate size, such as Ethyl 2-methoxy-4-(methylthio)benzoate. DFT calculations can provide deep insights into the molecule's geometry, electronic properties, and reactivity.

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For Ethyl 2-methoxy-4-(methylthio)benzoate, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. These calculations would typically be performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p) to ensure a high level of accuracy. The optimized geometry provides the foundation for all subsequent computational analyses.

The electronic structure of the molecule, which describes the distribution of electrons, can also be thoroughly examined. Key parameters derived from these calculations include the total energy, dipole moment, and the energies of the molecular orbitals.

Table 1: Calculated Geometric Parameters for Ethyl 2-methoxy-4-(methylthio)benzoate (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | Data not available | Data not available | Data not available |

| C-O (ester) | Data not available | Data not available | Data not available |

| C=O (ester) | Data not available | Data not available | Data not available |

| C-O (methoxy) | Data not available | Data not available | Data not available |

| C-S (thioether) | Data not available | Data not available | Data not available |

No specific computational studies on Ethyl 2-methoxy-4-(methylthio)benzoate were found to populate this table with actual data.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For Ethyl 2-methoxy-4-(methylthio)benzoate, the HOMO is expected to be localized on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy (B1213986) and methylthio groups. The LUMO is likely to be centered on the electron-withdrawing ethyl benzoate (B1203000) moiety.

Table 2: Frontier Molecular Orbital Properties of Ethyl 2-methoxy-4-(methylthio)benzoate (Predicted)

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Specific FMO analysis data for Ethyl 2-methoxy-4-(methylthio)benzoate is not available in the public domain.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates areas of high electron density (negative potential) and blue represents regions of low electron density (positive potential).

In the case of Ethyl 2-methoxy-4-(methylthio)benzoate, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and methoxy groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential (blue), indicating sites for potential nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying the stabilizing effects of electron delocalization, such as hyperconjugation and resonance.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. For Ethyl 2-methoxy-4-(methylthio)benzoate, DFT calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are typically made using the Gauge-Including Atomic Orbital (GIAO) method.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These computed frequencies can help in the assignment of experimental vibrational bands to specific molecular motions.

Table 3: Predicted Spectroscopic Data for Ethyl 2-methoxy-4-(methylthio)benzoate

| Spectroscopic Parameter | Predicted Value |

| 1H NMR Chemical Shifts (ppm) | Data not available |

| 13C NMR Chemical Shifts (ppm) | Data not available |

| Key Vibrational Frequencies (cm-1) | Data not available |

No published computational studies were found that provide predicted spectroscopic data for this specific molecule.

Molecular Dynamics Simulations Related to Reactivity and Interactions

While DFT calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations can explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into conformational changes, interactions with solvent molecules, and pathways for chemical reactions.

For Ethyl 2-methoxy-4-(methylthio)benzoate, MD simulations could be employed to study its behavior in different solvent environments, to understand how intermolecular forces influence its conformation and reactivity. These simulations could also be used to explore the molecule's interaction with biological targets, such as enzymes or receptors, providing a dynamic view of potential binding modes.

Hirshfeld Surface Analysis and Intermolecular Interactions

A detailed Hirshfeld surface analysis for Ethyl 2-methoxy-4-(methylthio)benzoate has not been reported in the reviewed scientific literature. This type of analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. It involves partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities from all other molecules in the crystal.

For a molecule like Ethyl 2-methoxy-4-(methylthio)benzoate, a Hirshfeld analysis would be expected to reveal the nature and prevalence of various intermolecular contacts. These would likely include:

Hydrogen Bonds: Although the molecule does not possess strong hydrogen bond donors, weak C-H···O interactions involving the methoxy and ester groups, and potentially C-H···S interactions, could be present. These would be identified on the Hirshfeld surface as distinct red spots on the dnorm map.

van der Waals Forces: A significant portion of the surface would be associated with H···H, C···H, and S···H contacts, which are indicative of van der Waals forces. These typically appear as pale blue or white regions on the dnorm surface.

π-Interactions: The presence of the benzene (B151609) ring allows for potential π-π stacking or C-H···π interactions, which are crucial for the stability of the crystal packing.

Without experimental crystallographic data and subsequent theoretical calculations for Ethyl 2-methoxy-4-(methylthio)benzoate, a quantitative breakdown of these interactions is not possible.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of a molecule. For Ethyl 2-methoxy-4-(methylthio)benzoate, these calculations would elucidate a range of descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

The HOMO energy is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to react with electrophiles. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, influenced by the electron-donating methoxy and methylthio groups.

The LUMO energy indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The LUMO is often centered on the electron-withdrawing ester group.

The HOMO-LUMO energy gap is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

| Descriptor | Formula | Predicted Significance for Ethyl 2-methoxy-4-(methylthio)benzoate |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |

It is important to reiterate that the specific values for these descriptors and the precise nature of intermolecular interactions for Ethyl 2-methoxy-4-(methylthio)benzoate are not available in the public domain based on the conducted searches. The information presented is based on general principles of computational and theoretical chemistry as applied to analogous molecular structures.

Structure Activity Relationship Sar Studies for Ethyl 2 Methoxy 4 Methylthio Benzoate Derivatives

Impact of Ester Group Modifications on Activity Profiles

The ester group is a primary site for modification to influence a compound's pharmacokinetic and pharmacodynamic properties. Alterations to the alkyl chain of the ester can significantly impact metabolic stability, potency, and toxicity. Studies on analogous benzoate (B1203000) esters have shown that the size of the ester's alcohol moiety is a critical determinant of biological activity.

Research on the insecticidal activity of simple benzoate esters demonstrates a clear trend related to the length of the alkyl chain. As the carbon chain of the alcohol component increases, the toxicological effect against certain pests diminishes. This suggests an optimal size for the ester group to achieve maximal efficacy, likely related to its ability to fit within a specific binding pocket of a target receptor or enzyme. For instance, in a study of methyl benzoate and its longer-chain analogues against the insect pest Drosophila suzukii, a negative correlation was observed between the alkyl chain length and insecticidal activity. nih.gov While methyl and ethyl esters showed high toxicity, the activity decreased with propyl and butyl esters and was nearly absent in pentyl and hexyl benzoates. nih.gov

This relationship is further highlighted by metabolic stability data from homologous series of benzoate esters in rat plasma. The rate of hydrolysis by plasma esterases is inversely proportional to the size of the alkoxyl group, with longer chains being more rapidly metabolized.

Table 1: Effect of Ester Alkyl Chain Length on Biological and Metabolic Parameters of Benzoate Esters

| Compound | Ester Group | Relative Insecticidal Activity vs. D. suzukii (% Adult Emergence)¹ | Metabolic Half-Life in Rat Plasma (t½, min)² |

|---|---|---|---|

| Methyl Benzoate | -COOCH₃ | 0.0% | 36 |

| Ethyl Benzoate | -COOCH₂CH₃ | 0.0% | 17 |

| n-Propyl Benzoate | -COOCH₂CH₂CH₃ | 14.8% | 10 |

| n-Butyl Benzoate | -COOCH₂CH₂CH₂CH₃ | 40.7% | 10 |

These findings suggest that for derivatives of Ethyl 2-methoxy-4-(methylthio)benzoate, modifying the ethyl ester to a methyl ester could potentially enhance potency or metabolic stability, whereas increasing the chain length to propyl or butyl would likely decrease activity.

Influence of Methoxy (B1213986) Group Position and Substitution on Biological Activity

The methoxy group (-OCH₃) at the C2 (ortho) position of the benzoate ring exerts a significant electronic and steric influence on the molecule's properties. Its position relative to the ester and other substituents is critical for biological activity. The methoxy group is strongly electron-donating through resonance (+M effect) and moderately electron-withdrawing through induction (-I effect).

The positioning of the methoxy group alters these electronic effects:

Ortho/Para Position: When at the ortho or para position relative to the ester, the electron-donating resonance effect is dominant. This increases electron density in the aromatic ring and can enhance binding to certain biological targets. researchgate.net In the case of Ethyl 2-methoxy-4-(methylthio)benzoate, the methoxy group is ortho to the ester.

Meta Position: At the meta position, the resonance effect is absent, and only the electron-withdrawing inductive effect operates. This generally leads to different electronic properties compared to the ortho and para isomers. nih.gov

The "ortho effect" is a special consideration, where a substituent at the C2 position can sterically hinder the rotation of the adjacent ester group, forcing it into a specific planar or non-planar conformation that may be more or less favorable for binding to a receptor. Studies on the fungicidal activity of related 2-methoxy-phenylacetamide derivatives show that the 2-methoxy substituent is crucial for high efficacy. researchgate.netresearchgate.net

Table 2: Conceptual Influence of Methoxy Group Position on the Electronic Properties of a Benzoate Ring

| Position of -OCH₃ | Dominant Electronic Effect | Predicted Impact on Ring Electron Density | Potential Influence on Bioactivity |

|---|---|---|---|

| Ortho (C2) | +M (Resonance) > -I (Inductive) | Increase | Enhanced activity (if target prefers electron-rich ring); Steric influence on conformation. |

| Meta (C3) | -I (Inductive) only | Decrease | Typically lower activity compared to ortho/para isomers if electron donation is key. |

| Para (C4) | +M (Resonance) > -I (Inductive) | Increase | Enhanced activity (if target prefers electron-rich ring); No direct steric effect on ester. |

For Ethyl 2-methoxy-4-(methylthio)benzoate, moving the methoxy group from the C2 to the C3 position would be expected to significantly alter its biological activity profile by removing the strong resonance donation and the steric influence on the ester group.

Role of Methylthio Group and Sulfur Oxidation State on Biological Efficacy

The methylthio group (-SCH₃) is a lipophilic moiety that can engage in specific interactions, such as pi-sulfur interactions, with biological targets. nih.gov A key aspect of its SAR is its susceptibility to oxidation, which can convert the thioether into a sulfoxide (B87167) (methylsulfinyl, -S(O)CH₃) and subsequently a sulfone (methylsulfonyl, -S(O)₂)CH₃). nih.gov This change in oxidation state dramatically alters the group's polarity, hydrogen bonding capacity, and geometry, often leading to a profound change in biological efficacy.

Thioether (-SCH₃): Generally lipophilic and a weak hydrogen bond acceptor.

Sulfoxide (-S(O)CH₃): Introduces a chiral center at the sulfur atom, resulting in (R) and (S) enantiomers that can have different biological activities. It is significantly more polar and acts as a strong hydrogen bond acceptor.

Sulfone (-S(O)₂)CH₃): Even more polar and a strong hydrogen bond acceptor, but it is achiral.

In many drug discovery programs, this oxidation is a key metabolic pathway that can either activate or deactivate a compound. For example, in the case of the isothiocyanate sulforaphane, oxidation of its methylsulfide group to a sulfoxide was found to increase its potency for inducing a key enzyme by approximately tenfold. nih.gov Conversely, in other systems, oxidation to the sulfone can decrease or abolish activity. mdpi.com

Table 3: Illustrative Impact of Sulfur Oxidation State on Biological Activity (Based on Analogous Compounds)

| Sulfur Functional Group | Oxidation State | Key Properties | Illustrative Relative Potency¹ |

|---|---|---|---|

| Methylthio (Thioether) | -2 | Lipophilic, weak H-bond acceptor | 1x (Baseline) |

| Methylsulfinyl (Sulfoxide) | 0 | Polar, strong H-bond acceptor, chiral | ~10x |

| Methylsulfonyl (Sulfone) | +2 | Very polar, strong H-bond acceptor, achiral | Variable (often reduced activity) |

Therefore, the biological efficacy of Ethyl 2-methoxy-4-(methylthio)benzoate derivatives is highly dependent on the oxidation state of the sulfur atom. The sulfoxide derivative, Ethyl 2-methoxy-4-(methylsulfinyl)benzoate, would be expected to have significantly different (and potentially greater) activity than the parent compound.

Effects of Aromatic Ring Substitutions on Pharmacological or Biological Properties

The aromatic ring of Ethyl 2-methoxy-4-(methylthio)benzoate has two available positions for further substitution (C3 and C5). Introducing new substituents at these positions can fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby altering its interaction with a biological target.

The nature of the substituent is critical. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (e.g., -CH₃, -OH): These groups increase the electron density of the aromatic ring, which can be favorable for certain receptor interactions.

Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂, -CN): These groups decrease the electron density of the ring. Halogens like fluorine can also increase metabolic stability and binding affinity through specific interactions.

The impact of substitution is highly dependent on the specific biological target. In a study on the insecticidal activity of methyl benzoate analogs against gypsy moth larvae (L. dispar), the introduction of an electron-withdrawing nitro group at the ortho position rendered the compound inactive, whereas the unsubstituted and methyl-substituted analogs retained toxicity. nih.gov In contrast, studies on fungicidal phenylacetamide derivatives showed that introducing halogens or methyl groups could increase activity. researchgate.net

Table 4: Effect of Aromatic Ring Substitutions on Insecticidal Activity of Benzoate Analogs against L. dispar

| Compound (Analog of Methyl Benzoate) | Substituent | Position | Electronic Nature | Larvicidal Toxicity (LC₅₀ in µg/mL)¹ |

|---|---|---|---|---|

| Methyl Benzoate | -H | - | Neutral | 0.111 |

| Methyl 2-Methylbenzoate | -CH₃ | Ortho | Electron-Donating | 0.121 |

| Methyl 2-Nitrobenzoate | -NO₂ | Ortho | Electron-Withdrawing | > 1.0 (Not Toxic) |

This indicates that for Ethyl 2-methoxy-4-(methylthio)benzoate, adding substituents to the C3 or C5 positions could either enhance or diminish biological activity. The optimal substituent would need to be determined empirically for each specific biological target, but small, lipophilic, or halogen groups are common starting points for exploration.

Conformational Analysis and Bioactive Conformations in Relation to Activity

Conformational analysis examines the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For flexible molecules like Ethyl 2-methoxy-4-(methylthio)benzoate, identifying the low-energy, "bioactive" conformation—the specific shape the molecule adopts when binding to its target—is essential for understanding its activity. mdpi.com

The key flexible bond is the C(ring)-C(ester) bond, and its rotation determines the orientation of the ester group relative to the plane of the aromatic ring. This orientation is defined by the torsional angle.

Planarity: Studies of structurally related 2-substituted methyl benzoates have shown that the molecule often prefers a planar conformation to maximize conjugation between the ester and the ring.

Conformer Preference: Due to steric hindrance from the ortho-methoxy group, the ester carbonyl is likely to preferentially adopt a trans conformation, where it is pointed away from the methoxy group. This preference can, however, be influenced by the solvent or the environment of a receptor binding pocket.

The bioactive conformation is a result of a trade-off between the molecule's intrinsic low-energy state and the favorable interactions it can form within the binding site. Non-covalent intramolecular interactions, such as those possible between the sulfur atom's lone pairs and the ester or methoxy groups, can also play a role in stabilizing a particular conformation. While specific experimental data on the bioactive conformation of Ethyl 2-methoxy-4-(methylthio)benzoate is not available, computational modeling and analysis of related crystal structures are powerful tools to predict it. Understanding which conformation is responsible for activity is crucial for designing more rigid, pre-organized analogues that "lock in" the bioactive shape, often leading to a significant increase in potency.

Analytical Methodologies and Advanced Characterization for Ethyl 2 Methoxy 4 Methylthio Benzoate

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for the identification and profiling of volatile and semi-volatile compounds like Ethyl 2-methoxy-4-(methylthio)benzoate. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide detailed structural information.

In a typical GC-MS analysis, the sample containing Ethyl 2-methoxy-4-(methylthio)benzoate would be injected into the GC system, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a key identifier.

Following separation, the compound enters the mass spectrometer. Here, it is ionized, most commonly by electron ionization (EI). This process fragments the molecule into a predictable pattern of ions. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum is a unique fingerprint of the molecule. For Ethyl 2-methoxy-4-(methylthio)benzoate, with a molecular weight of 226.29 g/mol , the molecular ion peak [M]+ would be expected at m/z 226. uni.lu

The fragmentation pattern of benzoate (B1203000) esters is well-documented. researchgate.net Key fragmentation pathways for Ethyl 2-methoxy-4-(methylthio)benzoate would likely involve the loss of the ethoxy group (-OCH2CH3, m/z 45) from the ester, the loss of the methoxy (B1213986) group (-OCH3, m/z 31), and cleavage of the methylthio group (-SCH3, m/z 47). The presence of the ortho-methoxy group may also lead to specific fragmentation patterns due to the "ortho effect." researchgate.net

Table 1: Predicted GC-MS Data for Ethyl 2-methoxy-4-(methylthio)benzoate

| Parameter | Predicted Value/Characteristic |

| Molecular Ion [M]+ | m/z 226 |

| Major Fragment Ions | Expected fragments from loss of -OC2H5, -OCH3, -SCH3 |

| Ionization Mode | Electron Ionization (EI) |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and quantifying the amount of Ethyl 2-methoxy-4-(methylthio)benzoate in a sample. This method is particularly useful for non-volatile or thermally labile compounds, although the target compound is amenable to both GC and HPLC.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach. In this setup, the stationary phase is nonpolar (e.g., a C18 or C8-bonded silica column), and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water or acetonitrile (B52724) and water. researchgate.net

For the analysis of Ethyl 2-methoxy-4-(methylthio)benzoate, a sample solution would be injected into the HPLC system. The components of the sample are separated based on their hydrophobicity as they are pumped through the column. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The retention time is used for identification.

Detection is typically achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule will absorb UV light. researchgate.net A calibration curve, constructed by analyzing standards of known concentrations, would be used to quantify the amount of the compound in the sample by relating the peak area to the concentration. researchgate.net The purity of the compound can be assessed by the presence of any additional peaks in the chromatogram. A patent for a related compound, Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, reported a purity of over 99.0% as determined by HPLC, illustrating the technique's utility in quality control. google.com

Table 2: Hypothetical HPLC Method Parameters for Ethyl 2-methoxy-4-(methylthio)benzoate

| Parameter | Suggested Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) researchgate.net |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Microscopic and Imaging Techniques for Morphological Analysis (e.g., crystal morphology)

Microscopic and imaging techniques are utilized to study the solid-state properties of a compound, such as its crystal morphology. While specific studies on the crystal structure of Ethyl 2-methoxy-4-(methylthio)benzoate are not publicly available, the methodology can be described based on analyses of similar aromatic compounds. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom.

Table 3: Illustrative Crystal Data Obtainable from X-ray Crystallography (Based on a Structurally Related Compound)

| Parameter | Example Data Point |

| Crystal System | Monoclinic nih.gov |

| Space Group | P21/c nih.gov |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) nih.gov |

| Molecules per Unit Cell (Z) | 4 nih.gov |

| Calculated Density | g/cm³ |

| Bond Lengths/Angles | Detailed intramolecular distances and angles |

In addition to X-ray crystallography, techniques like Scanning Electron Microscopy (SEM) could be used to visualize the external morphology and particle size distribution of the crystalline solid, providing further insight into its physical characteristics.

Emerging Applications and Future Research Directions of Ethyl 2 Methoxy 4 Methylthio Benzoate

Development of Novel Chemical Probes and Ligands

The structural motifs within Ethyl 2-methoxy-4-(methylthio)benzoate make it an intriguing candidate for the development of new chemical probes and ligands. The benzoate (B1203000) portion of the molecule provides a rigid scaffold, a common feature in many bioactive compounds used for molecular recognition. nih.gov This core structure can be systematically modified to optimize binding affinity and selectivity for specific biological targets.

The methoxy (B1213986) group is a prevalent feature in many approved drugs and natural products. researchgate.net It can significantly influence a molecule's properties by participating in hydrogen bonding, enhancing binding to target proteins, and improving physicochemical and pharmacokinetic (ADME) parameters. researchgate.netoup.com Its presence on the benzene (B151609) ring, particularly in the ortho position to the ester, can modulate the electronic environment of the aromatic system, which is a key factor in ligand-target interactions. nih.gov

Potential in Agrochemicals (e.g., bio-pesticides, pheromone-based control strategies)

The agricultural sector is in constant need of new active ingredients with improved efficacy and novel modes of action to manage resistance. The chemical structure of Ethyl 2-methoxy-4-(methylthio)benzoate suggests several avenues for exploration in agrochemicals. Benzoate derivatives have been investigated for their biological activities; for instance, certain o-hydroxy-p-methoxybenzaldehyde derivatives have been patented for use as herbicides. mdpi.com This indicates that the methoxy-substituted benzene ring is a viable pharmacophore for herbicidal activity.

The sulfur-containing moiety also points toward potential applications. Organosulfur compounds are integral to a range of pesticides. Thioethers, in particular, are key components of some modern insecticides and fungicides. nih.gov The development of resistance to existing fungicides is a major concern, and compounds with novel structures are urgently needed. Quantitative Structure-Activity Relationship (QSAR) models have been successfully used to design new agrochemical fungicides and to predict the risk of resistance based on specific molecular fragments. oup.com

Furthermore, many insect pheromones are complex esters, and the development of synthetic mimics for pheromone-based pest control strategies is a key area of green agriculture. The ester functionality of Ethyl 2-methoxy-4-(methylthio)benzoate could serve as a starting point for designing new pheromone analogues. By applying QSAR and other computational methods, derivatives could be designed to optimize activity against specific pests while minimizing off-target effects. researchgate.net

Green Chemistry Approaches to Synthesis of Ethyl 2-methoxy-4-(methylthio)benzoate

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research into Ethyl 2-methoxy-4-(methylthio)benzoate should prioritize the development of sustainable synthetic routes. The synthesis of this molecule involves key transformations, including esterification and the formation of an aryl thioether, both of which have been the subject of green chemistry innovations.

Traditional esterification often relies on harsh acid catalysts and high temperatures. Greener alternatives for the synthesis of benzoate esters have been developed, showing significant improvements. apsnet.org One promising approach is the use of deep eutectic solvents (DES), which can act as both the solvent and the catalyst, are often biodegradable, and can be easily separated and reused. orst.edu Studies on the esterification of benzoic acid with various alcohols using a DES catalyst have shown high conversions (up to 88%) under solvent-free conditions. orst.edu Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption for esterification reactions, in some cases cutting the time from 45 minutes with conventional heating to just 6 minutes. mdpi.comnih.gov

For the thioether formation, environmentally benign methods are also being developed. These include using inexpensive and less hazardous sulfur sources and catalysts, as well as employing green solvents like water. nih.gov An electrochemical oxidation method for sulfides in a continuous-flow microreactor using water as the oxygen source represents a highly sustainable approach, avoiding harsh chemical oxidants. nih.gov Direct synthesis of thioethers from thiols and alcohols is also an area of active research, aiming to improve atom economy.

| Synthetic Step | Conventional Method | Potential Green Alternative | Key Advantages | Reference |

| Esterification | Sulfuric acid catalysis, high temperature, organic solvents. | Microwave-assisted synthesis; Deep Eutectic Solvent (DES) catalysis. | Reduced reaction time, lower energy use, solvent-free conditions, catalyst reusability. | orst.edumdpi.com |

| Thioether Formation | Use of harsh reagents, stoichiometric metal reagents. | Copper-catalyzed reactions with green solvents; Electrochemical oxidation. | Use of inexpensive catalysts, safer reagents, use of water as a solvent/oxygen source. | nih.govnih.gov |

Exploration in Materials Science (e.g., nonlinear optical properties for related compounds)

Materials with nonlinear optical (NLO) properties are crucial for developing advanced photonic technologies, including optical switching, data storage, and optical limiting. The investigation of organic molecules for NLO applications is a vibrant research area. Certain benzoate derivatives have shown promise in this domain. Research on related structures, such as azo dye-containing benzoates and other aromatic esters, has demonstrated significant NLO properties, including high nonlinear refractive indices. orst.edu

The key to a molecule's NLO response often lies in its electronic structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In Ethyl 2-methoxy-4-(methylthio)benzoate, the methoxy and methylthio groups are electron-donating, while the ethyl benzoate group is electron-withdrawing. This arrangement could facilitate intramolecular charge transfer, a prerequisite for a strong NLO response. Although the NLO properties of this specific compound have not been reported, the properties of similar molecules suggest it is a promising candidate for investigation.

| Compound | Nonlinear Refractive Index (n₂) (cm²/W) | Measurement Technique | Reference |

| 4-(benzothiazolyldiazenyl)-3-chlorophenyl 4-(nonylthio)benzoate | 5.92 × 10⁻⁷ | Diffraction Ring Pattern | orst.edu |

| Azo dye ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate | High (value not specified) | Z-scan, Diffraction Patterns | orst.edu |

| Azo-BE | 3.121 × 10⁻¹¹ m²/W | Z-scan, Diffraction Patterns | orst.edu |

Beyond NLO properties, the thioether linkage is known for its chemical and thermal stability. This has been exploited in the synthesis of porous poly(aryl thioether)s, which are highly resistant materials. These polymers are synthesized via a reversible Pd-catalyzed C–S/C–S metathesis, creating robust materials with potential applications in metal capture and heterogeneous catalysis. Exploring the polymerization of Ethyl 2-methoxy-4-(methylthio)benzoate or its derivatives could lead to new functional polymers with tailored properties.

Synergistic Effects of Ethyl 2-methoxy-4-(methylthio)benzoate with Other Chemical Entities

Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a highly sought-after phenomenon in fields like agriculture and medicine. In pest management, combining active ingredients can enhance efficacy, reduce the required application rates, and help manage the development of resistance. google.com

Given the potential of Ethyl 2-methoxy-4-(methylthio)benzoate in agrochemicals, investigating its synergistic effects with existing fungicides and insecticides is a logical next step. Research has shown that mixtures of fungicides can exhibit strong synergistic activity, particularly against resistant pathogen strains. For example, combinations of different fungicide classes, or even microbial extracts with chemical fungicides like pyraclostrobin, have demonstrated significant synergy. The structural components of Ethyl 2-methoxy-4-(methylthio)benzoate—a phenolic ether and a sulfide—are found in classes of compounds that have been studied for synergistic interactions. Phenolic antioxidants can exhibit synergistic behavior, and sulfur-containing compounds have been investigated in combination with other antioxidants. nih.gov Studies have found that mixtures of certain insecticides and ergosterol (B1671047) biosynthesis inhibitor fungicides (a class that includes molecules with aromatic rings) can be significantly more toxic to target pests than the individual components. oup.com

Future research could employ checkerboard assays to screen combinations of Ethyl 2-methoxy-4-(methylthio)benzoate with a panel of commercial pesticides against key agricultural pests and pathogens. Identifying a synergistic pairing could lead to the development of a more potent and sustainable crop protection product.

Computational-Driven Design of New Derivatives with Enhanced Specificity

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new functional molecules. For a compound like Ethyl 2-methoxy-4-(methylthio)benzoate, these methods can guide the synthesis of derivatives with enhanced properties for specific applications.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein's active site. This approach could be used to design derivatives of Ethyl 2-methoxy-4-(methylthio)benzoate as potential enzyme inhibitors. For example, by docking proposed structures into the active site of a key fungal enzyme, researchers can prioritize the synthesis of compounds with the highest predicted binding scores.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model could be developed for a series of Ethyl 2-methoxy-4-(methylthio)benzoate derivatives to identify the structural features—such as specific substitutions on the benzene ring—that are most critical for a desired effect, like herbicidal or fungicidal activity. oup.com This allows for the rational design of new compounds with improved potency.

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are common synthetic routes for preparing ethyl 2-methoxy-4-(methylthio)benzoate, and what intermediates are critical? A1. The synthesis typically involves sequential functionalization of a benzoic acid scaffold:

Methoxy and methylthio group introduction : Electrophilic aromatic substitution (EAS) or nucleophilic displacement reactions under controlled pH and temperature (e.g., using NaOMe for methoxylation and CH₃SH/oxidizing agents for methylthio groups) .

Esterification : Reaction of the substituted benzoic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the ethyl ester .

Key intermediates : 4-(methylthio)-2-methoxybenzoic acid (purity >95% by HPLC recommended for high yields) .

Advanced: Q. Q2. How can reaction conditions be optimized to mitigate side reactions (e.g., oxidation of methylthio groups)? A2.

- Temperature control : Maintain <60°C during thioether formation to prevent S-oxidation to sulfoxide/sulfone byproducts .

- Catalyst selection : Use Pd/C or Raney nickel for selective hydrogenation of competing nitro groups (if present in intermediates) .

- Inert atmosphere : Conduct reactions under argon/nitrogen to avoid oxidative degradation .

Structural Characterization

Basic: Q. Q3. What spectroscopic techniques are essential for confirming the structure of ethyl 2-methoxy-4-(methylthio)benzoate? A3.

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–3.9 ppm), methylthio (δ ~2.5 ppm), and ester carbonyl (δ ~165–170 ppm) groups .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 242.0512 (calculated for C₁₁H₁₄O₃S) .

- FT-IR : Ester C=O stretch (~1720 cm⁻¹) and aromatic C-S vibration (~690 cm⁻¹) .

Advanced: Q. Q4. How can crystallographic data resolve ambiguities in aromatic substitution patterns? A4. Single-crystal X-ray diffraction (SC-XRD):

- Methoxy vs. methylthio positioning : Differentiate via bond angles (C-S-C ~100°, C-O-C ~120°) and electron density maps .

- Example : A 2023 NIST study resolved positional isomerism in similar benzoates using SC-XRD (R-factor < 0.05) .

Biological Activity and Mechanisms

Basic: Q. Q5. What in vitro assays are used to screen ethyl 2-methoxy-4-(methylthio)benzoate for antimicrobial activity? A5.

- MIC (Minimum Inhibitory Concentration) : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) per CLSI guidelines .

- Biofilm inhibition : Crystal violet assay with 24-hour incubation .

Advanced: Q. Q6. How does the methylthio group influence interactions with cytochrome P450 enzymes? A6.

- Metabolite scavenging : The thioether group acts as an electrophile trap, reducing reactive oxygen species (ROS) via glutathione conjugation (observed in hepatocyte assays) .

- Competitive inhibition : Methylthio substituents block substrate binding in CYP3A4 (IC₅₀ ~15 µM, per 2022 Sigma-Aldrich data) .

Analytical and Stability Challenges

Basic: Q. Q7. What HPLC methods separate ethyl 2-methoxy-4-(methylthio)benzoate from degradation products? A7.

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : 60:40 acetonitrile/0.1% formic acid, flow rate 1.0 mL/min .

- Detection : UV at 254 nm (ε = 5200 L·mol⁻¹·cm⁻¹) .

Advanced: Q. Q8. How do pH and light exposure affect the compound’s stability in aqueous buffers? A8.

- pH-dependent hydrolysis : Ester cleavage accelerates at pH >8 (t₁/₂ ~2 hours at pH 9 vs. >48 hours at pH 5) .

- Photodegradation : UV light (254 nm) induces S-demethylation; use amber vials and BHT (0.01% w/v) as stabilizer .

Data Contradictions and Reproducibility

Advanced: Q. Q9. Why do studies report conflicting IC₅₀ values for anticancer activity (e.g., 10 µM vs. 50 µM)? A9. Variability arises from:

- Cell line differences : Sensitivity varies (e.g., MCF-7 vs. HeLa cells).

- Assay conditions : Serum-free media increases bioavailability, lowering IC₅₀ .

- Batch purity : Impurities >2% (e.g., sulfoxide byproducts) artificially inflate IC₅₀ .

Interdisciplinary Applications

Advanced: Q. Q10. How is this compound utilized in polymer science or material chemistry? A10.

- Catalyst modulation : Ethyl benzoate derivatives enhance stereoregularity in polyolefin synthesis (e.g., 15% increased isotacticity in poly-4-methylpentene-1 at 0.5 mol% loading) .

- Surface functionalization : Thioether groups enable gold nanoparticle conjugation via Au-S bonds (used in biosensors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro